N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
CAS No.: 683767-38-6
Cat. No.: VC7393027
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683767-38-6 |
|---|---|
| Molecular Formula | C26H26N4O3S |
| Molecular Weight | 474.58 |
| IUPAC Name | N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C26H26N4O3S/c1-18-14-16-30(17-15-18)34(32,33)22-12-8-20(9-13-22)26(31)27-21-10-6-19(7-11-21)25-28-23-4-2-3-5-24(23)29-25/h2-13,18H,14-17H2,1H3,(H,27,31)(H,28,29) |
| Standard InChI Key | JGXYKJCNJYQZOX-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
-
A benzodiazole (benzimidazole) ring system at the 4-position of the central phenyl group, providing aromatic stacking potential and hydrogen-bonding capabilities.
-
A 4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide group, featuring a sulfonamide linker that enhances solubility and enables target recognition.
-
A piperidine substituent with a methyl group at the 4-position, contributing to lipophilicity and conformational flexibility.
The IUPAC name, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, reflects this arrangement. Spectroscopic characterization via -NMR and -NMR would typically reveal signals corresponding to the benzimidazole protons (δ 7.2–8.1 ppm), piperidine methyl groups (δ 1.1–1.3 ppm), and sulfonamide resonances (δ 3.2–3.5 ppm).
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.58 g/mol |
| LogP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
The sulfonamide group () enhances aqueous solubility compared to non-polar analogues, while the benzimidazole core contributes to planar rigidity, favoring interactions with hydrophobic enzyme pockets .
Synthesis and Preparation Methods
Retrosynthetic Analysis
The compound is synthesized through a convergent approach:
-
Benzimidazole Formation: Condensation of o-phenylenediamine with a substituted benzaldehyde under acidic conditions yields the benzimidazole core.
-
Sulfonamide Installation: Reacting 4-chlorosulfonylbenzoyl chloride with 4-methylpiperidine introduces the sulfonamide-piperidine moiety.
-
Amide Coupling: Final assembly via carbodiimide-mediated coupling between the benzimidazole-phenylamine and sulfonamide-benzoic acid derivatives.
Reaction Optimization
Critical parameters include:
-
Temperature Control: Maintaining ≤0°C during sulfonylation prevents side reactions.
-
Catalyst Selection: Using HOBt (Hydroxybenzotriazole) reduces racemization during amide bond formation.
-
Purification: Sequential chromatography (silica gel → reverse-phase HPLC) achieves >95% purity, as confirmed by LC-MS.
Biological Activity and Mechanism of Action
Heparanase Inhibition
Structural analogues, such as N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide, exhibit heparanase inhibition (IC 0.23–0.29 μM) . Heparanase, an endo-β-glucuronidase, facilitates tumor metastasis by degrading heparan sulfate proteoglycans. The target compound’s benzimidazole and sulfonamide groups likely mimic heparin sulfate motifs, competitively blocking substrate binding .
Comparative Analysis with Structural Analogues
| Compound | Key Structural Variation | Biological Activity |
|---|---|---|
| Target Compound | 4-Methylpiperidine sulfonamide | Heparanase inhibition |
| N-(4-sulfamoylphenyl)benzamide | Lacks piperidine | Antibacterial (MIC: 4 μg/mL) |
| 3-Bromo-4-methoxy-benzamide | Bromine substituent | Anticancer (IC: 1.2 μM) |
The 4-methylpiperidine group in the target compound confers improved blood-brain barrier penetration compared to simpler sulphonamides, suggesting potential neurology applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume